An In-depth Technical Guide to 4-Chloro-7-methoxyindoline-2,3-dione
An In-depth Technical Guide to 4-Chloro-7-methoxyindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-7-methoxyindoline-2,3-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a synthesized experimental protocol for its preparation, and explores its potential biological activities. The information is presented to support research and development efforts in the pharmaceutical and life sciences sectors.
Chemical and Physical Properties
4-Chloro-7-methoxyindoline-2,3-dione, also known as 4-Chloro-7-methoxyisatin, is a substituted indoline-2,3-dione. Isatins are a class of endogenous compounds found in mammalian tissues and have garnered significant attention due to their broad spectrum of biological activities. The introduction of chloro and methoxy groups to the isatin core can significantly modulate its physicochemical and pharmacological properties.
Table 1: Core Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 60706-07-2 | [1][2] |
| Molecular Formula | C₉H₆ClNO₃ | [1] |
| Molecular Weight | 211.6 g/mol | [1] |
| Appearance | Not explicitly found, but related isatins are often colored solids (e.g., yellow, orange, or red). | |
| Melting Point | Data not available. | |
| Solubility | Data not available. Isatins are generally soluble in organic solvents like DMSO, DMF, and alcohols. | |
| Purity | ≥ 95% (as per supplier data) | [1] |
Synthesis and Experimental Protocols
The following is a proposed experimental protocol based on established methodologies for similar compounds. Note: This protocol is a representative example and may require optimization.
Workflow for the Proposed Synthesis of 4-Chloro-7-methoxyindoline-2,3-dione
Caption: Proposed synthetic workflow for 4-Chloro-7-methoxyindoline-2,3-dione.
Detailed Methodology:
Step 1: Synthesis of the corresponding Isonitrosoacetanilide
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Dissolve 2-chloro-5-methoxyaniline in a suitable volume of water and concentrated hydrochloric acid.
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To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water.
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Heat the reaction mixture under reflux for a specified period until the reaction is complete (monitored by TLC).
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Cool the reaction mixture, and the precipitated isonitrosoacetanilide intermediate is collected by filtration, washed with water, and dried.
Step 2: Cyclization to 4-Chloro-7-methoxyindoline-2,3-dione
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Add the dried isonitrosoacetanilide intermediate portion-wise to pre-heated concentrated sulfuric acid at a controlled temperature (typically 60-80 °C).
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Stir the reaction mixture at this temperature for a period to ensure complete cyclization.
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Carefully pour the reaction mixture onto crushed ice.
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The precipitated crude 4-Chloro-7-methoxyindoline-2,3-dione is collected by filtration, washed thoroughly with water until neutral, and dried.
Step 3: Purification
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or acetic acid, to yield the pure compound.
Biological Activity and Potential Applications
While no specific biological activities for 4-Chloro-7-methoxyindoline-2,3-dione have been reported in the searched scientific literature, the isatin scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of substituents on the aromatic ring can significantly influence the potency and selectivity of these compounds.
Derivatives of the closely related quinoline scaffold, which also features a nitrogen-containing heterocyclic ring system, have shown promise in various therapeutic areas. For instance, 6-chloro-7-methoxy substituted 4(1H)-quinolones have demonstrated potent antimalarial activity.[3] This suggests that the chloro and methoxy substitution pattern on a heterocyclic core can be favorable for biological activity.
Potential areas of investigation for 4-Chloro-7-methoxyindoline-2,3-dione could include:
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Anticancer Activity: Isatin derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival.
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Antiviral Activity: Certain isatin analogues have shown efficacy against a range of viruses.
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Neuroprotective Effects: Isatins have been investigated for their potential in treating neurodegenerative diseases due to their ability to inhibit certain enzymes in the brain.
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Enzyme Inhibition: The dicarbonyl functionality of the isatin core makes it a potential inhibitor for various enzymes, including caspases and other proteases.
Illustrative Signaling Pathway Potentially Targeted by Isatin Derivatives
Caption: Potential inhibition of a generic RTK signaling pathway by an isatin derivative.
Conclusion
4-Chloro-7-methoxyindoline-2,3-dione is a chemical entity with potential for further investigation in the field of drug discovery. While specific experimental data for this compound is limited in the public domain, its structural similarity to other biologically active isatins and quinolines suggests it may possess interesting pharmacological properties. The provided synthetic outline offers a starting point for its chemical preparation, which would be the first step in enabling detailed biological evaluation. Further research is warranted to elucidate its physicochemical characteristics, biological activity profile, and potential therapeutic applications.
References
- 1. CAS 60706-07-2 | 4H56-5-06 | MDL MFCD00047215 | 4-Chloro-7-methoxy isatin | SynQuest Laboratories [synquestlabs.com]
- 2. 4-CHLORO-7-METHOXY ISATIN|CAS 60706-07-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
